![molecular formula C19H16BrNO B12655126 1-[(4-Benzoylphenyl)methyl]pyridinium bromide CAS No. 84434-09-3](/img/structure/B12655126.png)
1-[(4-Benzoylphenyl)methyl]pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is a chemical compound with the molecular formula C19H16BrNO and a molecular weight of 354.24 g/mol. It is known for its unique structure, which includes a pyridinium ion linked to a benzoylphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Benzoylphenyl)methyl]pyridinium bromide typically involves the reaction of 4-benzoylbenzyl chloride with pyridine in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1-[(4-Benzoylphenyl)methyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The pyridinium ion can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl derivatives .
科学研究应用
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-[(4-Benzoylphenyl)methyl]pyridinium bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with various enzymes and receptors, leading to changes in their activity. The benzoylphenyl group may also play a role in modulating these interactions .
相似化合物的比较
Similar Compounds
- 1-Benzylpyridinium bromide
- 4-Benzoylpyridine
- Benzylpyridinium chloride
Uniqueness
1-[(4-Benzoylphenyl)methyl]pyridinium bromide is unique due to its combined pyridinium and benzoylphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
属性
CAS 编号 |
84434-09-3 |
|---|---|
分子式 |
C19H16BrNO |
分子量 |
354.2 g/mol |
IUPAC 名称 |
phenyl-[4-(pyridin-1-ium-1-ylmethyl)phenyl]methanone;bromide |
InChI |
InChI=1S/C19H16NO.BrH/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20;/h1-14H,15H2;1H/q+1;/p-1 |
InChI 键 |
RJVZVOBINMXCGC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


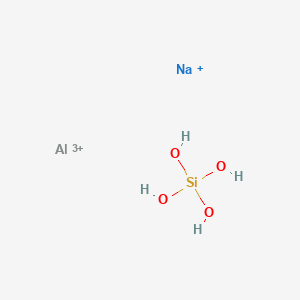

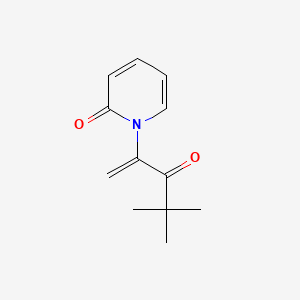
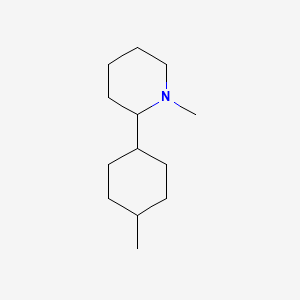


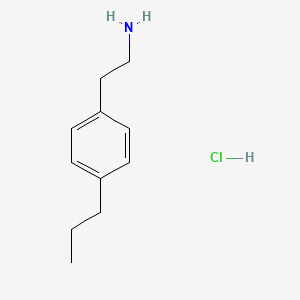
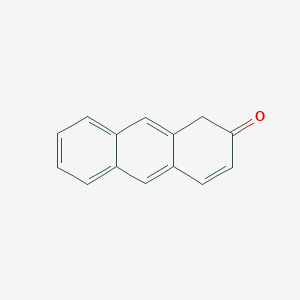
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
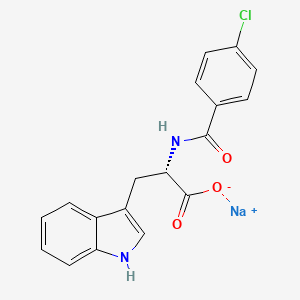
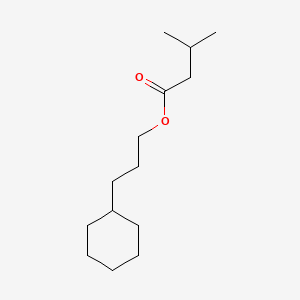

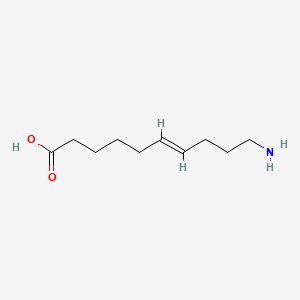
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
